An In-depth Technical Guide to 2-(4-Bromopyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(4-Bromopyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromopyridin-2-yl)acetonitrile is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, which marries the reactivity of a brominated pyridine ring with the synthetic versatility of a cyanomethyl group, positions it as a highly valuable building block for the construction of complex molecular architectures. The strategic placement of the bromine atom at the 4-position and the acetonitrile moiety at the 2-position allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of a diverse array of substituted pyridines, which are core motifs in numerous pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(4-Bromopyridin-2-yl)acetonitrile, with a focus on its utility in the field of drug development.
Chemical Identity and Physicochemical Properties
2-(4-Bromopyridin-2-yl)acetonitrile, also known as 2-cyanomethyl-4-bromopyridine, is a crystalline solid at room temperature. The key physicochemical properties are summarized in the table below, derived from various chemical databases and supplier information.[1][2][3]
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-bromo-2-pyridinyl)acetonitrile | [2] |
| CAS Number | 312325-73-8 | [2] |
| Molecular Formula | C₇H₅BrN₂ | [2] |
| Molecular Weight | 197.03 g/mol | [2] |
| Appearance | Off-white to light yellow solid | [1][3] |
| Storage | Inert atmosphere, 2-8°C | [4] |
| SMILES | N#CCC1=NC=CC(Br)=C1 | [5] |
| InChIKey | PGQNQSWJQOUINY-UHFFFAOYSA-N | [2] |
Synthesis and Manufacturing
A common method for the synthesis of bromopyridines is the Sandmeyer-type reaction, starting from an aminopyridine.[6][7][8] The introduction of the cyanomethyl group can be achieved through nucleophilic substitution of a corresponding halomethylpyridine with a cyanide salt. A hypothetical, yet chemically sound, protocol is detailed below.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 2-(4-Bromopyridin-2-yl)acetonitrile.
Detailed Experimental Protocol (Hypothetical)
Part 1: Synthesis of 2-Bromo-4-chloropyridine (Sandmeyer-type Reaction)
-
Rationale: This step aims to replace the amino group of a commercially available aminopyridine with a bromine atom. The Sandmeyer reaction is a robust and high-yielding method for this transformation. Using 2-amino-4-chloropyridine as a starting material is a strategic choice.
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, 2-amino-4-chloropyridine (1.0 eq) is dissolved in 48% hydrobromic acid.
-
The solution is cooled to 0°C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is monitored.
-
In a separate flask, copper(I) bromide (0.2 eq) is dissolved in hydrobromic acid.
-
The cold diazonium salt solution is slowly added to the copper(I) bromide solution. Vigorous nitrogen evolution is observed.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours and then heated to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.
-
The mixture is cooled, and the pH is adjusted to ~8 with a concentrated sodium hydroxide solution.
-
The product is extracted with dichloromethane, the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-bromo-4-chloropyridine.
Part 2: Synthesis of 2-(Chloromethyl)-4-bromopyridine
-
Rationale: This step is a placeholder for a more direct route that may involve the direct cyanomethylation of a 2-methyl-4-bromopyridine precursor. However, if starting from a non-methylated pyridine, a radical halogenation followed by cyanation is a viable, albeit longer, route. A more direct approach would be the radical bromination of 2-methyl-4-bromopyridine using N-bromosuccinimide (NBS) and a radical initiator like AIBN.
Part 3: Synthesis of 2-(4-Bromopyridin-2-yl)acetonitrile (Nucleophilic Substitution)
-
Rationale: The final step involves the introduction of the nitrile functionality. Sodium cyanide is a potent nucleophile that readily displaces halides from benzylic-type positions.
-
To a solution of 2-(chloromethyl)-4-bromopyridine (1.0 eq) in dimethyl sulfoxide (DMSO), sodium cyanide (1.2 eq) is added.
-
The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to afford 2-(4-Bromopyridin-2-yl)acetonitrile.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 2-(4-Bromopyridin-2-yl)acetonitrile stems from the distinct reactivity of its three key components: the pyridine ring, the bromine substituent, and the cyanomethyl group.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions. The nitrogen also provides a basic site for protonation or coordination to metal catalysts.
-
The Bromine Substituent: The bromine atom at the 4-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This is arguably the most powerful feature of this building block for generating molecular diversity.
-
The Cyanomethyl Group: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated with a suitable base to form a nucleophilic carbanion. This anion can then react with various electrophiles. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for synthetic elaboration.
Key Reactions
Caption: Key reaction pathways for 2-(4-Bromopyridin-2-yl)acetonitrile.
A. Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the pyridine ring and an aryl or vinyl boronic acid/ester. It is a robust and widely used method for constructing biaryl scaffolds, which are prevalent in kinase inhibitors.[2][9][10][11]
-
Typical Conditions: Pd catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent (e.g., dioxane, toluene, DME) at elevated temperatures.
-
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the pyridine ring and a primary or secondary amine. It is an indispensable tool for synthesizing arylamines, a common feature in many drug molecules.[12][13][14][15][16]
-
Typical Conditions: Pd catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), a strong base (e.g., NaOtBu, K₃PO₄), and an aprotic solvent (e.g., toluene, THF).
-
-
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne to form an alkynylpyridine. These products can be further elaborated or may themselves possess biological activity.[17][18][19][20][21]
-
Typical Conditions: Pd catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., Et₃N, DIPA), and a solvent (e.g., THF, DMF).
-
B. Transformations of the Cyanomethyl Group
-
Hydrolysis: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid, 2-(4-bromopyridin-2-yl)acetic acid. This introduces a versatile functional group for amide bond formation or other modifications.
-
Reduction: The nitrile can be reduced to a primary amine, 2-(4-bromopyridin-2-yl)ethanamine, using various reducing agents such as hydrogen gas with a Raney Nickel catalyst or lithium aluminum hydride. The resulting amine is a key building block for further derivatization.
Applications in Medicinal Chemistry
The structural motifs accessible from 2-(4-Bromopyridin-2-yl)acetonitrile are frequently found in biologically active compounds, particularly in the realm of kinase inhibitors and antiviral agents.[1][22][23][24][25][26] The ability to rapidly generate analogues by leveraging the reactivity of the bromine and nitrile functionalities makes it an ideal scaffold for structure-activity relationship (SAR) studies.
Case Study: A Building Block for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core (like pyridine) linked to an aromatic amine. 2-(4-Bromopyridin-2-yl)acetonitrile is an excellent starting point for such structures.
Caption: General strategy for kinase inhibitor synthesis.
In a typical synthetic sequence, a Buchwald-Hartwig amination would be employed to couple 2-(4-Bromopyridin-2-yl)acetonitrile with a desired aniline derivative. The resulting 4-amino-substituted pyridylacetonitrile could then be further modified. For instance, the nitrile group could be hydrolyzed and coupled with another amine to form an amide, a common feature in many kinase inhibitors designed to interact with the hinge region of the ATP-binding pocket.
Safety and Handling
2-(4-Bromopyridin-2-yl)acetonitrile is classified as harmful and an irritant.[2] Standard laboratory safety precautions should be strictly followed when handling this compound.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place under an inert atmosphere.[4]
-
Conclusion
2-(4-Bromopyridin-2-yl)acetonitrile is a versatile and valuable building block for organic synthesis, particularly in the context of drug discovery and development. Its dual reactivity, enabling facile modification at both the 4-position of the pyridine ring via cross-coupling reactions and elaboration of the 2-cyanomethyl group, provides a powerful platform for the rapid generation of diverse chemical libraries. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in the synthesis of novel therapeutic agents.
References
-
Acmec Biochemical. 312325-73-8[2-(4-Bromopyridin-2-yl)acetonitrile]. Available from: [Link]
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
-
Amazon Web Services. A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
PubChem. 2-(4-Bromopyridin-2-yl)acetonitrile. Available from: [Link]
-
PubChemLite. 2-(4-bromopyridin-2-yl)acetonitrile (C7H5BrN2). Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
PubChem. 2-(4-Bromopyridin-2-yl)acetonitrile. Available from: [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
The Suzuki Reaction. The Suzuki Reaction. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
- Google Patents. Preparation method of 2-(pyridine-4-yl) acetonitrile.
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
Organic Syntheses. 2-bromopyridine. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
-
PubMed Central. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available from: [Link]
-
Achmem. 2-(4-Bromopyridin-2-yl)acetonitrile. Available from: [Link]
- Google Patents. 2-bromopyridine synthesis method.
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
PubMed Central. A roadmap to engineering antiviral natural products synthesis in microbes. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link]
- Google Patents. Synthetic method of 2-amino-4-bromopyridine.
-
Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
-
Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
- Google Patents. Method for producing bromoacetonitrile.
-
PubMed Central. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Available from: [Link]
-
PubMed Central. Antiviral Drugs. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
- Google Patents. Process for making 2-bromopyridine.
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
ACS Publications. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available from: [Link]
-
ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. achmem.com [achmem.com]
- 5. 312325-73-8|2-(4-Bromopyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 8. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 18. rsc.org [rsc.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 22. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. arborpharmchem.com [arborpharmchem.com]
- 26. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
